1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a diethylamino group, which contribute to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and oxidation coupling reactions of suitable precursors.
Formation of the triazole ring: This step often involves cyclization reactions using hydrazides and other reagents.
Condensation reactions: The final step involves the condensation of the oxadiazole and triazole intermediates with the diethylamino-substituted benzaldehyde under specific conditions to form the desired compound.
Chemical Reactions Analysis
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can be compared with other similar compounds, such as:
1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound also contains an oxadiazole ring and exhibits similar reactivity.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: This compound contains both oxadiazole and furazan rings and is used in energetic materials.
Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]: This compound shares the triazole and oxadiazole rings and is used in various chemical applications.
The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C17H21N9O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H21N9O2/c1-4-25(5-2)13-8-6-12(7-9-13)10-19-21-17(27)14-11(3)20-24-26(14)16-15(18)22-28-23-16/h6-10H,4-5H2,1-3H3,(H2,18,22)(H,21,27)/b19-10+ |
InChI Key |
NXOMLFLLSKOUAO-VXLYETTFSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C |
Origin of Product |
United States |
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